1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine is a chiral compound that is often used as a precursor in the synthesis of various pharmaceutical intermediates
Mode of Action
It’s known that benzylic halides, such as this compound, typically react via nucleophilic substitution pathways .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of stereochemically pure 3,4-disubstituted piperidines , which are commonly found motifs in approved drugs and drug candidates.
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier .
Result of Action
It’s known that the compound is used as a valuable chiral precursor in the synthesis of various pharmaceutical intermediates .
Action Environment
It’s recommended that the compound be stored in a sealed, dry environment at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine typically involves the reaction of 4-bromo-1,2,3,6-tetrahydropyridine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The tetrahydropyridine ring can be oxidized to form pyridine derivatives.
Reduction Reactions: The compound can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted tetrahydropyridine derivatives.
- Oxidation reactions produce pyridine derivatives.
- Reduction reactions result in dihydropyridine derivatives .
Scientific Research Applications
1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts
Comparison with Similar Compounds
- 1-Benzyl-4-chloro-1,2,3,6-tetrahydropyridine
- 1-Benzyl-4-fluoro-1,2,3,6-tetrahydropyridine
- 1-Benzyl-4-iodo-1,2,3,6-tetrahydropyridine
Comparison: Compared to its analogs, 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain targets. Additionally, the bromine atom’s size and electronegativity can affect the compound’s overall chemical properties and reactivity .
Properties
IUPAC Name |
1-benzyl-4-bromo-3,6-dihydro-2H-pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-6H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMICKOYXYJSXPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1Br)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570864 |
Source
|
Record name | 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175347-95-2 |
Source
|
Record name | 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.